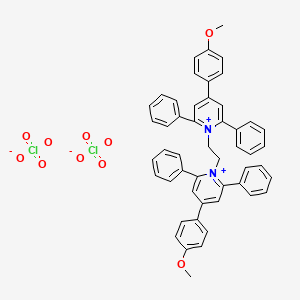
1,1'-(1,2-Ethanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,2-Ethanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with methoxyphenyl and diphenyl groups, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
The synthesis of 1,1’-(1,2-Ethanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinium Core: The initial step involves the synthesis of the pyridinium core through a condensation reaction between pyridine and appropriate aldehydes or ketones.
Substitution Reactions: The pyridinium core is then subjected to substitution reactions with methoxyphenyl and diphenyl groups under controlled conditions.
Formation of the Diperchlorate Salt: The final step involves the formation of the diperchlorate salt by reacting the substituted pyridinium compound with perchloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1,1’-(1,2-Ethanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-(1,2-Ethanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is investigated for its potential use in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-(1,2-Ethanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate involves its interaction with molecular targets through various pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,1’-(1,2-Ethanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate can be compared with similar compounds such as:
1,1’-(1,2-Ethanediyl)bis(4-methylbenzene): This compound has a similar ethanediyl core but different substituents, leading to distinct chemical properties.
1,1’-(1,2-Ethanediyl)bis(4-vinylbenzene): The presence of vinyl groups in this compound results in different reactivity and applications.
1,1’-(1,2-Ethanediyl)bis(4-methoxybenzene): This compound shares the methoxy substituents but lacks the pyridinium core, affecting its overall properties.
The uniqueness of 1,1’-(1,2-Ethanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate lies in its specific combination of substituents and the pyridinium core, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
89141-71-9 |
|---|---|
Formule moléculaire |
C50H42Cl2N2O10 |
Poids moléculaire |
901.8 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-1-[2-[4-(4-methoxyphenyl)-2,6-diphenylpyridin-1-ium-1-yl]ethyl]-2,6-diphenylpyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C50H42N2O2.2ClHO4/c1-53-45-27-23-37(24-28-45)43-33-47(39-15-7-3-8-16-39)51(48(34-43)40-17-9-4-10-18-40)31-32-52-49(41-19-11-5-12-20-41)35-44(38-25-29-46(54-2)30-26-38)36-50(52)42-21-13-6-14-22-42;2*2-1(3,4)5/h3-30,33-36H,31-32H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
Clé InChI |
WHSDIEJTSIXVBE-UHFFFAOYSA-L |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CC[N+]4=C(C=C(C=C4C5=CC=CC=C5)C6=CC=C(C=C6)OC)C7=CC=CC=C7)C8=CC=CC=C8.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















